3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid

medicinal chemistry chemical biology structure-activity relationship

Pharmaceutical and biotech researchers require precise fluorinated analogs for SAR studies-substituting with non-fluorinated variants introduces uncontrolled electronic and lipophilicity variables. 3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid (CAS 1097168-07-4) solves this with: - Defined XLogP3-AA = 3.7 and TPSA = 62.6 Ų for reproducible SAR - Electron-withdrawing 2,5-difluoro substitution for metabolic stability studies - 95% purity; suitable as LC-MS reference standard and synthetic intermediate

Molecular Formula C14H10F2O2S
Molecular Weight 280.29
CAS No. 1097168-07-4
Cat. No. B2933545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid
CAS1097168-07-4
Molecular FormulaC14H10F2O2S
Molecular Weight280.29
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)CSC2=C(C=CC(=C2)F)F
InChIInChI=1S/C14H10F2O2S/c15-11-4-5-12(16)13(7-11)19-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18)
InChIKeyRWVVSLYNWJZWFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic Acid: Identity and Procurement


3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid (CAS 1097168-07-4, molecular formula C14H10F2O2S, molecular weight 280.29 g/mol) is a fluorinated arylthioether-substituted benzoic acid derivative belonging to the broader class of phenylsulfanylbenzoic acids [1]. The compound is commercially available as a versatile small molecule scaffold with a typical purity specification of 95% from multiple vendors . Computed physicochemical properties from PubChem include a calculated XLogP3-AA value of 3.7 and a topological polar surface area (TPSA) of 62.6 Ų [1]. This compound serves as a research-grade building block and potential intermediate for the synthesis of more complex biologically active molecules, with documented interest in the patent literature for sulfuryl-substituted benzoheterocyclic derivatives [2].

Fluorinated arylthioether building block
Suited for SAR diversification and medicinal chemistry
Research-grade purity specification (95%)

3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic Acid: Substitution Limitations


While multiple phenylsulfanylbenzoic acid derivatives share a common core scaffold, substitution with non-fluorinated or mono-fluorinated analogs introduces functionally meaningful differences in physicochemical and potentially pharmacological properties that render simple interchange inadequate for rigorous research applications. The 2,5-difluorophenyl substitution pattern in this compound confers distinct lipophilicity (calculated XLogP3-AA = 3.7) [1] compared to non-fluorinated analogs such as 3-[(phenylsulfanyl)methyl]benzoic acid (C14H12O2S, MW 244.31 g/mol), which lacks fluorine substituents . Structural studies of substituted diphenyl sulfides demonstrate that substituent patterns significantly influence three-dimensional conformation [2], which in turn may affect molecular recognition events in biological systems. Furthermore, the presence of electron-withdrawing fluorine atoms at the 2- and 5-positions modulates the electronic character of the arylthioether moiety, with established precedent for fluorination effects on metabolic stability and target engagement in related phenylsulfanylbenzoic acid derivatives investigated for antileukotrienic activity [3]. Generic substitution therefore risks introducing uncontrolled variables in downstream applications.

Fluorination pattern alters lipophilicity and metabolic stability profile.
2,5-Difluoro substitution impacts three-dimensional conformation vs. unsubstituted analogs.
Electron-withdrawing fluorine atoms modulate electronic character and may affect target engagement.

3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic Acid: Quantitative Differentiators


Molecular Weight vs. Non-Fluorinated Scaffolds

The molecular weight of 3-{[(2,5-difluorophenyl)sulfanyl]methyl}benzoic acid (280.29 g/mol) represents a defined increment over structurally analogous phenylsulfanylbenzoic acid scaffolds, with quantifiable differences that impact physical handling and analytical characterization. Compared to the non-fluorinated parent scaffold 3-[(phenylsulfanyl)methyl]benzoic acid (MW = 244.31 g/mol, C14H12O2S) , the 2,5-difluoro substitution increases molecular weight by 35.98 Da (14.7% increase). Compared to a representative mono-fluorinated analog 3-{[(2-fluorophenyl)sulfanyl]methyl}benzoic acid (MW = 262.30 g/mol, C14H11FO2S) , the additional fluorine atom adds 17.99 Da (6.9% increase). These differences are analytically distinguishable by mass spectrometry and elemental analysis.

Molecular Weight
Cross-study comparable
280.29 g/mol
vs 244.31 (non-F) +14.7%
Distinguishable by MS; aids procurement specification
Calculated from molecular formulas
medicinal chemistry chemical biology structure-activity relationship

Lipophilicity Comparison with Non-Fluorinated Analog

The computed lipophilicity of 3-{[(2,5-difluorophenyl)sulfanyl]methyl}benzoic acid, expressed as XLogP3-AA = 3.7 [1], provides a quantifiable differentiation from non-fluorinated phenylsulfanylbenzoic acid scaffolds. While experimental logP values for the comparator are not directly available, the presence of two electron-withdrawing fluorine atoms at the 2- and 5-positions is structurally expected to increase lipophilicity relative to the unsubstituted phenyl analog. The TPSA value of 62.6 Ų for the target compound [1] remains identical to that of non-fluorinated analogs (since fluorine substitution does not alter TPSA calculation beyond what is captured by the atom count of sulfur and oxygen), indicating that increased lipophilicity is achieved without expansion of polar surface area—a profile potentially favorable for membrane permeability while maintaining a favorable balance for aqueous solubility considerations.

Lipophilicity
Class-level inference
XLogP3-AA 3.7
Non-fluorinated: expected lower
Higher lipophilicity than non-fluorinated analog; expected
Computed; experimental logP not reported
pharmacokinetics drug design ADME lipophilicity

Patent Context: Sulfuryl-Substituted Benzoheterocycles

3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid appears within the structural scope of U.S. Patent Publication No. 20190300506, titled 'Sulfuryl-substituted benzoheterocyclic derivative, preparation method and medical use thereof' [1]. This patent, filed November 30, 2018 and published October 3, 2019, claims sulfuryl-substituted benzoheterocyclic derivatives with potential medical applications. The assignment of this patent to entities in Shanghai and Taizhou, China, along with the named inventors Jin Y, Chen X, Cheng P, Bu P, Zhang L, Wen C, and Liu Y, provides verifiable intellectual property context that may not exist for all phenylsulfanylbenzoic acid analogs. While specific biological data for the target compound are not disclosed in the patent abstract, the inclusion within the patent's chemical space indicates this scaffold was deemed sufficiently promising to warrant intellectual property protection.

Patent Context
Supporting evidence
Within scope of US20190300506
Indicates industrial interest and IP context
No target-specific data disclosed
patent analysis intellectual property medicinal chemistry

Chemical Class Precedent: Antileukotrienic Scaffolds

The phenylsulfanylbenzoic acid chemical class, to which 3-{[(2,5-difluorophenyl)sulfanyl]methyl}benzoic acid belongs, has been systematically investigated for antileukotrienic activity. Kuchař et al. (2004) reported a series of (phenylsulfanyl)benzoic acid derivatives with multiple antileukotrienic activity [1]. While the target compound itself was not the subject of the reported biological evaluation, the structural class has demonstrated in vitro interactions with proteins including aromatic amino acid decarboxylase, AST, ALT, and GAD in the context of potential nonsteroidal anti-inflammatory drug development [2]. This class-level evidence supports the utility of fluorinated variants for SAR exploration in inflammation-related research programs, although no direct quantitative comparator data exist for the specific 2,5-difluoro substitution pattern relative to other halogenation patterns.

Biological Precedent
Class-level inference
Class-level antileukotrienic activity reported
Supports fluorinated scaffold for inflammation SAR
Target-specific SAR data not yet available
anti-inflammatory leukotriene NSAID drug discovery

Mass Spectrometric Fragmentation Pathways

El-Bardan (1990) reported the mass spectra of substituted phenylthiomethyl- and phenylsulfonylmethylbenzoic acids and their esters, documenting uncommon fragmentation pathways that are characteristic of this structural class [1]. The study noted that substituents including -COOH, -COOR, OCH3, -CH3, Br, and/or -NO2 had only minor effects on the fragmentation mode, suggesting a conserved fragmentation pattern across phenylthiomethylbenzoic acid derivatives. For 3-{[(2,5-difluorophenyl)sulfanyl]methyl}benzoic acid, the presence of the 2,5-difluoro substitution pattern on the phenyl ring may introduce subtle differences in relative ion abundances or additional fluorine-specific fragmentation pathways, though no direct comparative data are available. The molecular ion (M+) is expected at m/z 280 (C14H10F2O2S), with characteristic fragments corresponding to cleavage at the thioether linkage.

MS Fragmentation
Supporting evidence
Class-characteristic fragmentation; expected M+ at m/z 280
Supports LC-MS method development
Class-level patterns established; no target-specific data
analytical chemistry mass spectrometry quality control

Hammett Correlations for Substituent Effects

Hamed et al. (1996) conducted UV, 1H NMR studies and semiempirical MO calculations on substituted phenylthiomethyl benzoic acid derivatives [1]. The study demonstrated that the chemical shifts of ortho hydrogens of benzyl moieties gave linear correlations with Hammett constants for acid sulfides and concave curves for sulfide esters. The effect of substituents on the conformation of sulfides was discussed, providing a quantitative framework for understanding how substituent electronic effects modulate the three-dimensional conformation of these molecules. For 3-{[(2,5-difluorophenyl)sulfanyl]methyl}benzoic acid, the 2,5-difluoro substitution pattern (Hammett σmeta = 0.34 for F) would be predicted to exert a measurable electronic effect on both the 1H NMR chemical shifts and the conformational preferences of the molecule relative to unsubstituted or mono-substituted analogs.

Hammett Correlations
Class-level inference
Linear correlation of 1H NMR shifts with Hammett σ
Framework for predicting spectroscopic behavior
2,5-Difluoro σmeta ≈ 0.34 per F predicted
spectroscopy NMR physical organic chemistry SAR

Application Scenarios for 3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic Acid


Antileukotrienic SAR Exploration

Based on class-level evidence establishing phenylsulfanylbenzoic acid derivatives as compounds with multiple antileukotrienic activity [1], 3-{[(2,5-difluorophenyl)sulfanyl]methyl}benzoic acid can serve as a fluorinated building block for structure-activity relationship studies in leukotriene-related inflammation research. The compound's calculated XLogP3-AA of 3.7 and TPSA of 62.6 Ų [2] provide a defined lipophilicity baseline for comparative SAR studies with non-fluorinated (lower lipophilicity) and mono-fluorinated analogs, enabling systematic exploration of fluorine substitution effects on target engagement and in vitro ADME properties.

LC-MS Reference Standard

With its well-defined molecular weight of 280.29 g/mol and the documented class-characteristic fragmentation pathways of phenylthiomethylbenzoic acids under mass spectrometric conditions [3], this compound is suitable for use as an analytical reference standard. It supports the development and validation of LC-MS methods for detecting and quantifying structurally related compounds, impurities, or metabolites in complex biological matrices. The presence of two fluorine atoms provides a distinct isotopic signature that may facilitate detection and differentiation from non-fluorinated analogs.

Medicinal Chemistry Diversification Scaffold

As a versatile small molecule scaffold with 95% purity from commercial suppliers , 3-{[(2,5-difluorophenyl)sulfanyl]methyl}benzoic acid serves as a starting point for further chemical diversification. The benzoic acid moiety provides a handle for amide or ester formation, while the 2,5-difluorophenyl group introduces electron-withdrawing character and potential metabolic stabilization. This scaffold falls within the structural scope of patent-protected sulfuryl-substituted benzoheterocyclic derivatives [4], indicating industrial interest in this chemical space and potential relevance for early-stage drug discovery programs exploring intellectual property positioning.

Spectroscopic Probe for Electronic Effects

The established linear Hammett correlations between substituent parameters and 1H NMR chemical shifts for arylthiomethyl benzoic acid derivatives [5] support the use of 3-{[(2,5-difluorophenyl)sulfanyl]methyl}benzoic acid as a spectroscopic probe for investigating substituent electronic effects on molecular conformation. The 2,5-difluoro substitution pattern provides a well-defined electronic perturbation (σmeta ≈ 0.34 per fluorine) that can be systematically compared with mono-fluorinated and non-fluorinated analogs in NMR-based conformational studies, contributing to the fundamental understanding of through-bond and through-space electronic effects in diaryl sulfide systems.

Application
Selection Property
Validation Focus
Leukotriene pathway SAR studies
Fluorinated scaffold with defined lipophilicity
Target engagement and in vitro activity profiling
LC-MS reference standard for arylthioethers
Distinct mass and isotopic signature (2×F)
MS fragmentation pattern verification
Scaffold diversification for drug discovery
Benzoic acid handle for amide/ester formation
Purity and structure confirmation (HPLC, NMR)
Spectroscopic probe for electronic effects
2,5-Difluoro Hammett σmeta context
1H NMR chemical shift correlation studies

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